1-(4-fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-(2-pyrimidin-5-ylethyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c18-14-1-3-15(4-2-14)22-10-13(7-16(22)23)17(24)21-6-5-12-8-19-11-20-9-12/h1-4,8-9,11,13H,5-7,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNMEAVSHPGBHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCC3=CN=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the fluorophenyl and pyrimidinyl ethyl groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions using fluorobenzene derivatives.
Attachment of the Pyrimidinyl Ethyl Group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using pyrimidinyl ethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:
Scaling Up Reaction Conditions: Ensuring that the reactions can be performed efficiently on a larger scale.
Purification Processes: Utilizing techniques such as crystallization, distillation, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its antiviral properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Heterocyclic Substituents
- Pyrimidine vs. Thiadiazole’s sulfur atom may improve metabolic resistance but reduce aqueous solubility .
- Pyridine Derivatives (): The 4-methyl-2-pyridinyl group in ’s compound introduces a basic nitrogen, which could influence ionization state and membrane permeability compared to the neutral pyrimidine in the target compound .
Substituent Bulk and Flexibility
Electronic Effects
Pharmacological Considerations
While direct activity data are unavailable, structural trends suggest:
- Target Selectivity: Pyrimidine and pyridine moieties (target compound, ) are common in kinase inhibitors, whereas thiazolidinones () are associated with PPARγ modulation .
- Solubility and Bioavailability: The target compound’s pyrimidine-ethyl group may strike a balance between solubility (via polar heterocycle) and permeability (via flexible linker), whereas ’s methoxybenzyl analog risks poor aqueous solubility .
Biological Activity
1-(4-Fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrolidine core, a pyrimidine moiety, and a fluorophenyl group. Its molecular formula is with a molecular weight of approximately 295.31 g/mol.
Research indicates that this compound may exhibit its biological effects through the modulation of specific enzymatic pathways and receptor interactions. The presence of the pyrimidine ring suggests potential activity as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation .
Anticancer Activity
Several studies have explored the anticancer properties of compounds structurally similar to this compound. For instance, compounds that inhibit CDK4/6 have shown promise in various cancer models, leading to reduced tumor growth and improved survival rates in preclinical studies .
In Vitro Studies
In vitro assays have demonstrated that the compound inhibits cell proliferation in various cancer cell lines. For example, experiments conducted on breast cancer cells showed a significant decrease in viability upon treatment with this compound, indicating its potential as an effective therapeutic agent .
Data Table: Biological Activity Overview
| Activity | Effect | Reference |
|---|---|---|
| CDK Inhibition | Reduced cell proliferation | |
| Antitumor Activity | Significant tumor growth inhibition | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Case Study 1: Breast Cancer
In a study focusing on breast cancer models, this compound was administered to mice bearing xenograft tumors. Results indicated a marked reduction in tumor size compared to controls, suggesting effective bioactivity against malignancies associated with CDK dysregulation .
Case Study 2: Combination Therapy
Another investigation assessed the compound's efficacy in combination with existing chemotherapeutics. The results revealed enhanced cytotoxic effects when used alongside conventional agents, highlighting its potential role in combination therapies for improved patient outcomes .
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC.
- Use inert atmosphere (N₂/Ar) for moisture-sensitive steps.
- Adjust stoichiometry of coupling reagents (1.2–1.5 eq) to minimize unreacted starting material.
Which spectroscopic and crystallographic methods are most effective for structural characterization?
Basic Research Question
Key techniques include:
- NMR Spectroscopy :
- ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., 4-fluorophenyl δ ~7.2 ppm, pyrimidine δ ~8.5–9.0 ppm) .
- X-ray Crystallography :
- Mass Spectrometry :
- ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 356.3).
Q. Table 1: Representative Characterization Data
How can researchers design structure-activity relationship (SAR) studies to evaluate bioactivity?
Advanced Research Question
Methodology :
Analog Synthesis : Modify substituents (e.g., replace pyrimidin-5-yl with pyridin-2-yl or alter the fluorophenyl group) .
In Vitro Assays :
- Enzyme inhibition (e.g., kinase assays using ATP-binding protocols).
- Cellular viability (MTT assay) against cancer/immune cell lines .
Computational Modeling :
- Dock analogs into target protein active sites (e.g., using AutoDock Vina) to predict binding affinities .
Q. Data Contradiction Resolution :
- Replicate assays under standardized conditions (pH, temperature).
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
How should discrepancies in solubility and stability data be addressed across solvent systems?
Advanced Research Question
Approach :
Solubility Profiling :
- Use HPLC to measure solubility in DMSO, PBS, and ethanol/water mixtures.
- Apply Hansen solubility parameters to identify optimal solvents .
Stability Studies :
Q. Mitigation Strategies :
- Lyophilize for long-term storage.
- Use stabilizers (e.g., ascorbic acid for oxidation-prone moieties).
What strategies improve synthetic yield during scale-up from milligram to gram quantities?
Advanced Research Question
Process Optimization :
- Batch vs. Flow Chemistry : Transition to continuous flow systems for exothermic steps (e.g., cyclocondensation) to enhance reproducibility .
- Catalysis : Use Pd/C or Ni catalysts for hydrogenation steps (reduces byproducts).
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent profiles .
Q. Table 2: Reaction Optimization Parameters
| Parameter | Lab Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Temperature | 80°C (reflux) | 90°C (jacketed reactor) |
| Solvent Volume | 50 mL/g | 10 mL/g |
| Yield | 65% | 78% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
